2-tert-Butoxy-2-methylbutane
Description
Significance within the Field of Alkyl Ether Chemistry
The significance of 2-tert-Butoxy-2-methylbutane in alkyl ether chemistry stems largely from its classification as a tertiary ether. Unlike their primary or secondary counterparts, tertiary ethers exhibit enhanced stability due to the bulky alkyl groups surrounding the ether oxygen. This steric hindrance makes them resistant to many common chemical reactions, such as cleavage by strong acids, and reduces the likelihood of peroxide formation, a common issue with other ethers.
This inherent stability makes compounds like this compound and its simpler analog, di-tert-butyl ether, valuable as non-reactive solvents for chemical reactions that require inert conditions. smolecule.com Furthermore, tertiary ethers like tert-amyl methyl ether (TAME) have been investigated as fuel oxygenates. nih.govramazzini.org These additives are blended with gasoline to increase the oxygen content, which can lead to more complete combustion and a reduction in carbon monoxide emissions. ramazzini.org The study of this compound and related compounds contributes to the understanding of how ether structure influences fuel performance and environmental behavior. nih.govoup.com
Overview of Structural Features and Their Implications for Chemical Behavior
The molecular structure of this compound is central to its chemical properties. The molecule consists of a central oxygen atom bonded to a tert-butyl group and a tert-amyl (2-methyl-2-butyl) group.
Structural Characteristics:
Steric Hindrance: The most defining feature is the significant steric bulk provided by the two tertiary alkyl groups. The tert-butyl group has a central carbon bonded to three methyl groups, and the tert-amyl group has a tertiary carbon bonded to two methyl groups and one ethyl group. This crowding around the ether linkage (C-O-C) physically obstructs the approach of reagents, rendering the ether oxygen less available for protonation or nucleophilic attack. smolecule.com
Electronic Effects: The alkyl groups are electron-donating, which increases the electron density on the central oxygen atom. However, the steric effects dominate its reactivity, making it a poor Lewis base.
Bond Angles: The C-O-C bond angle is expected to be larger than the typical tetrahedral angle of 109.5° due to the steric repulsion between the bulky alkyl groups. In ethers, the oxygen atom is generally sp³ hybridized. byjus.com
These structural features lead to notable chemical behavior:
Low Reactivity: The compound is chemically inert compared to less hindered ethers. It is resistant to cleavage by strong acids like HBr or HI, a common reaction for other ethers. britannica.com
Solvent Properties: Its stability and non-polar nature make it a suitable solvent for specific organic reactions.
Physical Properties: The bulky, branched structure disrupts efficient packing between molecules, which influences its physical properties like boiling point and density.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀O nih.gov |
| Molecular Weight | 144.25 g/mol nih.gov |
| IUPAC Name | 2-methyl-2-[(2-methylpropan-2-yl)oxy]butane nih.gov |
| SMILES | CCC(C)(C)OC(C)(C)C nih.gov |
| InChIKey | HSTHNOSSHJYNOT-UHFFFAOYSA-N nih.gov |
| CAS Number | 138024-37-0 nih.gov |
Data sourced from PubChem. nih.gov
Historical Context of Related Ether Synthesis and Mechanistic Studies
The synthesis of ethers is a foundational topic in organic chemistry, with several established methods. numberanalytics.com However, the creation of sterically hindered ethers like this compound poses significant challenges for traditional synthetic routes.
The Williamson Ether Synthesis: Developed in the 19th century by Alexander Williamson, this method involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. britannica.comnumberanalytics.com While highly versatile, it is generally inefficient for producing tertiary ethers. rsc.org Attempting to react a tertiary alkyl halide results in elimination reactions predominating over the desired substitution. britannica.com Similarly, using a bulky tertiary alkoxide can also hinder the reaction.
Acid-Catalyzed Dehydration of Alcohols: This method involves heating two molecules of an alcohol in the presence of a strong acid to form a symmetrical ether. britannica.com It is primarily effective for producing ethers from primary alcohols. byjus.com For secondary and tertiary alcohols, elimination to form alkenes is the major competing reaction. britannica.com
Acid-Catalyzed Addition of Alcohols to Alkenes: A more viable traditional strategy for synthesizing tertiary ethers involves the acid-catalyzed reaction of an alkene with an alcohol. rsc.org In this mechanism, the alkene is protonated by a strong acid to form a relatively stable tertiary carbocation. This carbocation is then trapped by an alcohol nucleophile to form the ether. The synthesis of the related compound, methyl tert-butyl ether (MTBE), can be achieved this way. numberanalytics.com
The difficulties associated with these historical methods have spurred the development of modern synthetic strategies. Recent advancements have focused on redox-mediated approaches that generate highly reactive intermediates, facilitating the construction of sterically encumbered ethers under milder conditions than traditionally required. rsc.org
Current Research Landscape and Emerging Areas of Investigation
Contemporary research involving this compound and its structural relatives, often referred to as tert-amyl ethers, explores their application and environmental impact.
Fuel Additives: A significant area of investigation has been the use of tert-amyl ethers, such as tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE), as oxygenates in gasoline. ramazzini.org Research compares their efficacy and environmental fate to other additives like MTBE. nih.govoup.com These studies are critical for developing cleaner-burning fuels and understanding the potential for groundwater contamination, as ethers like MTBE have shown resistance to biodegradation. oup.com
Alternative Solvents: In a different context, research has explored the properties of tert-amyl ethers for novel applications. For instance, a study on tert-amyl ethyl ether (TAEE) investigated its potential as a gallstone-dissolving agent, comparing its efficacy and lower toxicity to MTBE, which has been used for this purpose. nih.govwjgnet.com While this is a biomedical application, the underlying research focuses on the fundamental chemical properties of solvency and biocompatibility, which are of broader chemical interest.
Biodegradation Studies: The environmental presence of fuel ethers has led to research on their biodegradation. Studies have identified microorganisms capable of degrading related compounds like MTBE and TAME. nih.gov For example, Mycobacterium austroafricanum IFP 2012 was shown to be capable of degrading TAME and its corresponding alcohol, tert-amyl alcohol. nih.gov This research is vital for developing bioremediation strategies for sites contaminated with fuel oxygenates.
Advanced Synthesis: The synthesis of α-tertiary ethers remains an active area of research. Modern methods, including photoredox catalysis, are being developed to overcome the limitations of traditional syntheses, allowing for the formation of these sterically hindered compounds in higher yields and under more benign conditions. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names | Molecular Formula |
|---|---|---|---|
| This compound | 2-methyl-2-[(2-methylpropan-2-yl)oxy]butane | tert-amyl tert-butyl ether (TATB) | C₉H₂₀O |
| Di-tert-butyl ether | 2-(tert-butoxy)-2-methylpropane | DTBE | C₈H₁₈O |
| tert-Amyl methyl ether | 2-methoxy-2-methylbutane | TAME | C₆H₁₄O |
| tert-Amyl ethyl ether | 2-ethoxy-2-methylbutane | TAEE | C₇H₁₆O |
| Methyl tert-butyl ether | 2-methoxy-2-methylpropane | MTBE | C₅H₁₂O |
| tert-Amyl alcohol | 2-methyl-2-butanol (B152257) | TAA | C₅H₁₂O |
| Di-isopropyl ether | 2-isopropoxypropane | DIPE | C₆H₁₄O |
Structure
3D Structure
Properties
CAS No. |
138024-37-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C9H20O/c1-7-9(5,6)10-8(2,3)4/h7H2,1-6H3 |
InChI Key |
HSTHNOSSHJYNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Tert Butoxy 2 Methylbutane
Direct Etherification Approaches
Direct etherification methods represent the most straightforward routes to 2-tert-Butoxy-2-methylbutane, typically involving the acid-catalyzed reaction of alcohols or the addition of an alcohol to an alkene.
Alcohol-Based Synthetic Routes Utilizing Relevant Precursors (e.g., 2-methyl-2-butanol (B152257) and tert-butanol)
The synthesis of an unsymmetrical ether like this compound through the acid-catalyzed dehydration of its constituent alcohols, 2-methyl-2-butanol (tert-amyl alcohol) and tert-butanol (B103910), is mechanistically challenging. This process involves the protonation of one alcohol to form a good leaving group (water), which then departs to create a carbocation. A second alcohol molecule then acts as a nucleophile, attacking the carbocation.
However, this method is most effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com When using two different tertiary alcohols, the reaction is complicated by several factors:
Carbocation Formation: Both tertiary alcohols can readily form stable tertiary carbocations (the tert-amyl cation and the tert-butyl cation) upon protonation and loss of water.
Mixture of Products: The nucleophilic attack can occur between either combination of alcohol and carbocation, leading to a mixture of three different ethers: the desired this compound, along with the symmetrical ethers di-tert-amyl ether and di-tert-butyl ether.
Due to these competing reactions and the difficulty in controlling the formation of a single desired product, this direct alcohol condensation is often a less favored synthetic route.
Alkene-Based Etherification Strategies (e.g., reaction of isoamylenes with tert-butanol or related alcohols)
A more common and efficient method for synthesizing this compound is the acid-catalyzed addition of tert-butanol to an isoamylene (also known as 2-methylbutene). The primary isoamylenes used are 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056).
The reaction mechanism proceeds via the following steps:
Protonation of the alkene's double bond by an acid catalyst to form the most stable carbocation intermediate. Both 2-methyl-2-butene and 2-methyl-1-butene protonate to form the same stable tertiary carbocation: the 1,1-dimethylpropyl cation (tert-amyl cation). study.com
Nucleophilic attack on this carbocation by the oxygen atom of tert-butanol.
Deprotonation of the resulting oxonium ion to yield the final product, this compound.
This method is analogous to the industrial production of other fuel ethers like MTBE (methyl tert-butyl ether) and TAEE (tert-amyl ethyl ether). researchgate.netresearchgate.net Research on the synthesis of TAEE from isoamylenes and ethanol (B145695) shows that 2-methyl-1-butene is more reactive than the more thermodynamically stable 2-methyl-2-butene. researchgate.netresearchgate.net This difference in reactivity can be attributed to the lower activation energy required for the initial protonation step of the terminal alkene.
Comparison of Isoamylene Reactivity in Etherification
| Isoamylene Isomer | Relative Stability | General Reactivity in Etherification |
| 2-methyl-1-butene | Less Stable | More Reactive |
| 2-methyl-2-butene | More Stable | Less Reactive |
This pathway is generally preferred over alcohol-alcohol condensation because it avoids the self-condensation of the alcohol precursors and directs the synthesis more cleanly toward the desired unsymmetrical ether.
Nucleophilic Substitution Reactions in Ether Formation
Nucleophilic substitution provides an alternative framework for constructing the ether linkage in this compound, though the specific mechanism (SN1 vs. SN2) and choice of precursors are critical to its success.
Mechanistic Studies of SN1 Reactions in Tertiary Ether Synthesis (drawing parallels from tert-butyl chloride formation)
The formation of a tertiary ether like this compound from a tertiary alcohol (e.g., 2-methyl-2-butanol) and a nucleophile (e.g., tert-butanol) under acidic conditions proceeds through a substitution nucleophilic unimolecular (SN1) mechanism. This mechanism is characterized by a multi-step process where the rate-determining step is the formation of a carbocation.
A direct parallel can be drawn with the synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol and concentrated hydrochloric acid.
Protonation: The hydroxyl group of the tertiary alcohol is protonated by the acid, converting it into a much better leaving group (H₂O).
Carbocation Formation (Rate-Determining Step): The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation (the tert-amyl cation). This step is slow and unimolecular, meaning its rate depends only on the concentration of the substrate.
Nucleophilic Attack: A nucleophile attacks the planar carbocation. In the case of 2-chloro-2-methylbutane synthesis, the chloride ion (Cl⁻) is the nucleophile. For the synthesis of this compound, a molecule of tert-butanol acts as the nucleophile.
The stability of the tertiary carbocation is the key factor favoring the SN1 pathway for tertiary substrates. This stability arises from the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups.
Application of Alkyl Halides as Precursors (e.g., 2-chloro-2-methylbutane in related synthetic transformations)
While 2-chloro-2-methylbutane is a key intermediate, its use as a direct precursor for synthesizing this compound via a Williamson-type synthesis is problematic. The Williamson ether synthesis typically involves an alkoxide (a strong base/strong nucleophile) reacting with an alkyl halide.
When a tertiary alkyl halide like 2-chloro-2-methylbutane is treated with a strong, sterically hindered base such as potassium tert-butoxide, the reaction is overwhelmingly dominated by elimination (E2 mechanism) rather than substitution. chegg.compearson.comchemicalforums.com The strong base preferentially abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of alkenes (2-methyl-1-butene and 2-methyl-2-butene). pearson.com The bulky nature of both the tertiary halide and the tert-butoxide base sterically inhibits the backside attack required for an SN2 reaction, and the strength of the base promotes the E2 pathway over the slower SN1 pathway.
Therefore, the combination of 2-chloro-2-methylbutane and potassium tert-butoxide is not a viable route to this compound. An SN1 reaction could theoretically occur using the alkyl halide with a neutral nucleophile like tert-butanol (solvolysis), but this would be a slow process and would still face competition from elimination reactions.
Catalytic Systems for this compound Synthesis
The choice of catalyst is pivotal for the successful synthesis of this compound, particularly for the direct etherification routes. The catalysts are typically acidic, providing the protons necessary to initiate the reaction mechanisms.
Catalytic Systems for Tertiary Ether Synthesis
| Catalyst Type | Specific Examples | Applicable Reaction | Notes |
| Homogeneous Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Alcohol Dehydration, Alkene Addition | Traditional, effective catalysts but can be corrosive and difficult to separate from the product mixture. prepchem.com |
| Solid Acid Catalysts | Strongly acidic macroreticular ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36) | Alkene-Alcohol Etherification | Widely used in industrial processes for fuel ether synthesis. They are easily separated from the reaction products, reusable, and less corrosive. researchgate.netresearchgate.netresearchgate.net |
| Heterogeneous Catalysts | Rhenium on carbon | Alcohol-Alcohol Etherification (e.g., MTBE synthesis) | A specialized catalyst system shown to be effective for the one-step synthesis of MTBE from tert-butanol and methanol (B129727), suggesting potential applicability to analogous systems. google.com |
| Lewis Acids / Modern Reagents | Erbium triflate (Er(OTf)₃), Magnesium perchlorate (B79767) (Mg(ClO₄)₂) | tert-Butylation of Alcohols | Used for the synthesis of tert-butyl ethers under mild conditions, often for creating protecting groups in complex organic synthesis. organic-chemistry.org |
For the industrially relevant alkene-based synthesis, solid acid catalysts such as sulfonic acid-functionalized ion-exchange resins are preferred. These catalysts provide high activity and selectivity for the etherification reaction while minimizing downstream processing steps associated with the removal of homogeneous acid catalysts.
Homogeneous Catalysis
Homogeneous acid catalysts are effective in promoting the etherification reaction by protonating the alkene, which initiates the carbocation mechanism necessary for ether formation. mdpi.com Common homogeneous catalysts for such reactions include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid. ripublication.com
The primary advantages of homogeneous catalysis include high activity and good contact between the catalyst and reactants in a single liquid phase, which can lead to high reaction rates. However, industrial applications are often limited by significant drawbacks. These include difficulties in separating the catalyst from the product mixture, which complicates purification and leads to product contamination. mdpi.com Furthermore, these catalysts are often corrosive and present challenges for recycling and waste disposal, making them less environmentally favorable compared to heterogeneous alternatives. mdpi.com
Heterogeneous Catalysis (e.g., ion-exchange resin catalysts for etherification)
Heterogeneous catalysts are the preferred choice for the industrial synthesis of fuel ethers like this compound. bohrium.com Their primary advantage lies in their insolubility in the reaction medium, which simplifies product separation and allows for catalyst reuse, contributing to more sustainable and economical processes. mdpi.com
Among solid acid catalysts, macroporous ion-exchange resins with sulfonic acid functional groups (-SO₃H) are particularly prominent. google.com Resins such as Amberlyst-15, Amberlyst-36, and Dowex M-31 are frequently employed for etherification. google.comresearchgate.netjetir.org These catalysts are typically sulfonated styrene-divinylbenzene copolymers and offer high acidity and thermal stability. jetir.org For instance, Amberlyst-15 has been successfully used in the synthesis of various tertiary ethers. researchgate.netjetir.org The catalytic activity of these resins is linked to the number and accessibility of the acid sites.
| Catalyst Type | Specific Example | Key Characteristics | Primary Advantage |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Liquid phase, high proton availability | High reaction rates |
| Ion-Exchange Resin | Amberlyst-15 | Solid, macroporous, sulfonic acid groups | Easy separation and reusability mdpi.comjetir.org |
| Ion-Exchange Resin | Amberlyst-36 | Solid, macroporous, high acidity | Found to be very effective for TAME synthesis researchgate.net |
| Zeolite | H-Y Zeolite | Solid, microporous, crystalline aluminosilicate | High thermal stability and shape selectivity researchgate.netiitm.ac.in |
Optimization of Reaction Conditions and Yields in this compound Synthesis
To maximize the yield and efficiency of this compound synthesis, careful optimization of reaction parameters is essential. The reversible and exothermic nature of the etherification reaction means that conditions such as temperature, pressure, solvent, and reactant stoichiometry must be precisely controlled. researchgate.netosti.gov
Influence of Temperature and Pressure on Reaction Efficiency
Temperature plays a dual role in the synthesis. Increasing the temperature generally enhances the reaction rate, but due to the exothermic nature of the etherification, it adversely affects the chemical equilibrium, shifting it towards the reactants and thus lowering the maximum achievable conversion. researchgate.netosti.gov For the closely related synthesis of tert-amyl methyl ether (TAME), optimal temperatures are typically found in the range of 323–353 K (50–80 °C). researchgate.net Operating within this range provides a compromise between a sufficiently fast reaction rate and a favorable equilibrium position.
Pressure is another critical parameter, primarily maintained to ensure the reaction mixture remains in the liquid phase, especially when dealing with volatile reactants like isobutylene (B52900). Operating at elevated pressures (e.g., 0.8 to 1.0 MPa) is common. researchgate.netresearchgate.net While pressure has a minor effect on the equilibrium of liquid-phase reactions, it can influence the yield by promoting the formation of liquid products and preventing the loss of volatile components. frontiersin.org
Role of Solvent Selection and Medium Effects
The liquid-phase system for ether synthesis is often non-ideal, meaning the activities of the components deviate from their concentrations. osti.govresearchgate.net The choice of solvent can significantly influence the reaction equilibrium by altering the activity coefficients of the reactants and products. researchgate.net While the synthesis can be performed without a solvent, using one of the reactants in excess, the presence of an inert solvent can impact the equilibrium conversion. researchgate.netresearchgate.net For example, studies on TAME synthesis have shown that the activity coefficients of components change with their molar fractions and with temperature, highlighting the complexity of the reaction medium. researchgate.net The solvent can also affect the swelling of ion-exchange resin catalysts, which in turn influences the accessibility of the catalytic sites.
Stoichiometric Considerations and Reactor Design
The molar ratio of the reactants (alcohol to alkene) is a key factor in maximizing the conversion of the limiting reactant. Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side, thereby increasing the conversion of the more valuable alkene. wikipedia.org
The choice of reactor is crucial for achieving optimal performance. Common reactor types for this process include:
Stirred Tank Reactors (STR): Used for batch or continuous processes, they provide good mixing for slurry reactions involving suspended catalyst particles. researchgate.netresearchgate.net
Fixed-Bed Reactors: In this continuous flow design, the liquid reactants pass through a packed bed of solid catalyst. google.com This configuration is common in industrial settings as it simplifies catalyst retention.
Reactive Distillation (RD) Columns: This advanced reactor design combines reaction and distillation in a single unit. As the ether product is formed, it is continuously separated from the reactants, which helps to overcome equilibrium limitations and can lead to significantly higher conversions. mdpi.com
The design must also account for heat management due to the exothermic nature of the reaction. google.com
| Parameter | Typical Range/Condition | Reason/Effect on Synthesis |
|---|---|---|
| Temperature | 323–363 K (50–90 °C) | Balances reaction rate (increases with T) and equilibrium (favors reactants at high T). researchgate.netosti.gov |
| Pressure | 0.8–2.0 MPa | Maintains reactants in the liquid phase; can promote liquid product formation. researchgate.netresearchgate.net |
| Reactant Molar Ratio | Excess of one reactant (e.g., alcohol) | Shifts equilibrium to favor product formation and increases conversion of the limiting reactant. wikipedia.org |
| Reactor Type | Fixed-Bed, CSTR, Reactive Distillation | Choice depends on scale and desired process intensification; RD overcomes equilibrium limits. google.commdpi.com |
Advanced Synthetic Techniques for Enhanced Accessibility
To improve the economic viability and sustainability of this compound production, advanced synthetic techniques focusing on process intensification are being explored. As mentioned, reactive distillation is a prime example. By integrating the reaction zone within a distillation column, the ether product, which typically has a different boiling point than the reactants, can be continuously removed. mdpi.com This circumvents the equilibrium constraints of the reversible reaction, driving it towards completion and potentially reducing capital and operating costs by combining multiple process steps into one. mdpi.com
Another advanced approach involves the use of membrane reactors. These reactors can incorporate a membrane that selectively removes one of the products (e.g., water, if formed as a byproduct, or the ether itself), which also serves to shift the reaction equilibrium. mdpi.comumich.edu Dual-function membranes that combine catalytic activity with selective separation represent a further step in process intensification. mdpi.com These advanced methodologies offer pathways to higher yields and more efficient, environmentally friendly production of this compound.
Chemo-Enzymatic Approaches
The application of chemo-enzymatic methods to the synthesis of highly hindered ethers like this compound is an area of speculative research rather than established practice. Direct enzymatic catalysis of the ether bond formation between two tertiary alcohols, such as tert-butanol and tert-amyl alcohol, has not been extensively reported in scientific literature. The significant steric hindrance at the tertiary carbon centers poses a substantial challenge for the active sites of most known enzymes.
However, insights can be drawn from enzymatic reactions involving tertiary alcohols, particularly lipase-catalyzed esterifications. Lipases, such as Lipase A from Candida antarctica (CAL-A), have demonstrated the ability to catalyze the esterification of various tertiary alcohols, albeit with lower reaction rates compared to primary or secondary alcohols. This indicates that some enzymes can accommodate bulky substrates. The catalytic mechanism of lipases involves a serine-histidine-aspartate triad (B1167595) in the active site, which facilitates the formation of an acyl-enzyme intermediate.
A hypothetical chemo-enzymatic pathway for this compound could involve a two-step process. The first step would be the enzymatic activation of one of the tertiary alcohols, followed by a chemical step to complete the etherification. For instance, an enzyme could potentially catalyze the formation of a reactive intermediate from tert-amyl alcohol, which would then react with tert-butanol in a subsequent chemical step.
The primary challenges in developing a viable chemo-enzymatic route include:
Enzyme Specificity and Activity: Identifying or engineering an enzyme capable of recognizing and binding two tertiary alcohols to facilitate ether bond formation is a major hurdle. The steric bulk of the substrates would likely lead to very low reaction rates.
Reaction Conditions: The optimal conditions for enzymatic activity (e.g., temperature, pH, solvent) might not be compatible with the chemical requirements for etherification, potentially leading to enzyme denaturation or undesired side reactions.
Water Management: The formation of ethers from alcohols is a condensation reaction that produces water. In an aqueous or biphasic system typically used for enzymatic reactions, the presence of water can promote the reverse hydrolytic reaction, leading to low equilibrium conversions.
While direct enzymatic etherification remains a significant challenge, the documented ability of certain hydrolases to act on tertiary alcohols provides a foundation for future research in enzyme engineering and directed evolution to develop biocatalysts for the synthesis of sterically hindered ethers.
| Parameter | Challenge/Consideration | Potential Approach |
|---|---|---|
| Enzyme Selection | Extreme steric hindrance of substrates. | Screening of extremophilic enzymes; Directed evolution of known lipases (e.g., CAL-A) or other hydrolases. |
| Reaction Medium | Balancing enzyme stability and reaction equilibrium. | Use of non-aqueous, hydrophobic solvents to minimize water activity and shift equilibrium towards ether formation. |
| Substrate Activation | Low reactivity of tertiary alcohols. | Enzymatic formation of a more reactive intermediate (e.g., a tertiary alkyl phosphate) followed by chemical reaction with the second alcohol. |
| Process Integration | Compatibility of enzymatic and chemical steps. | Development of a one-pot, two-step reaction sequence with compatible catalysts and conditions. |
Flow Chemistry and Continuous Synthesis Development
While specific research on the continuous flow synthesis of this compound is limited, the well-established industrial production of other fuel ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), provides a robust framework for developing such a process. These processes typically involve the acid-catalyzed etherification of isobutylene with methanol or ethanol, respectively, and are often carried out in continuous reactor systems.
A plausible continuous synthesis route for this compound would involve the reaction of an isoamylene (e.g., 2-methyl-2-butene or 2-methyl-1-butene) with tert-butanol in the presence of a solid acid catalyst. Continuous flow reactors, particularly packed-bed reactors (PBRs), are well-suited for this type of liquid-phase heterogeneous catalysis.
Reactor Design and Catalyst Selection:
A packed-bed reactor filled with a suitable solid acid catalyst would be the cornerstone of a continuous process. The reactants would be continuously pumped through the heated reactor bed, where the etherification reaction would occur on the catalyst surface.
Catalyst: Strong-acid ion-exchange resins, such as Amberlyst-15, are widely used in MTBE and ETBE synthesis and would be a primary candidate for this reaction. These catalysts offer high activity at moderate temperatures and are easily contained within a packed bed.
Reactor Configuration: A stainless steel column packed with the catalyst beads would serve as the reactor. The system would include high-precision pumps for reactant delivery, a back-pressure regulator to maintain the system in the liquid phase, and a heat exchanger for temperature control.
Process Parameters:
The optimization of reaction conditions would be crucial for maximizing the yield and selectivity towards this compound. Key parameters to consider include:
Temperature: Etherification reactions are typically exothermic and equilibrium-limited. A moderate temperature range (e.g., 50-100 °C) would likely be optimal to ensure a reasonable reaction rate without favoring the reverse reaction or side reactions like alkene dimerization.
Pressure: The pressure would be maintained at a level sufficient to keep the reactants in the liquid phase at the operating temperature.
Flow Rate (Residence Time): The flow rate of the reactants through the packed bed determines the residence time. A longer residence time generally leads to higher conversion, but also increases the risk of side product formation.
Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (tert-butanol), can be used to shift the equilibrium towards the product and maximize the conversion of the more valuable alkene (isoamylene).
Reactive Distillation:
An alternative and more integrated approach for continuous synthesis is reactive distillation. In this process, the reaction and separation of products occur simultaneously within a single distillation column. The catalyst is typically contained in structured packing within the column. As the ether is formed, it is continuously removed from the reaction zone, which shifts the reaction equilibrium towards the product, potentially leading to higher conversions than in a fixed-bed reactor. Given that the reactants (isoamylene and tert-butanol) have lower boiling points than the product (this compound), the ether would move down the column as it is formed, while unreacted components would be distilled upwards.
| Parameter | Potential Range | Rationale |
|---|---|---|
| Catalyst | Strong-acid ion-exchange resin (e.g., Amberlyst-15) | Proven efficacy in analogous tertiary alkyl ether syntheses. |
| Temperature | 50 - 100 °C | Balances reaction rate and equilibrium limitations of the exothermic reaction. |
| Pressure | 5 - 15 bar | Maintains reactants in the liquid phase at operating temperatures. |
| Reactant Molar Ratio (tert-Butanol:Isoamylene) | 1.1:1 to 3:1 | Excess alcohol shifts equilibrium to favor product formation. |
| Liquid Hourly Space Velocity (LHSV) | 1 - 5 h⁻¹ | Controls residence time to optimize conversion and minimize side reactions. |
Reactivity Profiles and Mechanistic Investigations of 2 Tert Butoxy 2 Methylbutane
Cleavage Reactions of the Ether Linkage
The ether bond in 2-tert-butoxy-2-methylbutane is susceptible to cleavage under both acidic and thermal conditions. These reactions proceed through distinct mechanistic pathways, leading to a variety of products.
Acid-Catalyzed Hydrolysis and Alcoholysis Pathways
The acid-catalyzed cleavage of tert-butyl ethers, such as this compound, is a well-established reaction. openstax.org In the presence of a strong acid, the ether oxygen is protonated, forming a tert-butyloxonium ion. rsc.org This is followed by the departure of the stable tert-butyl carbocation, a key intermediate in the SN1 mechanism. utsunomiya-u.ac.jplibretexts.org The carbocation is then attacked by a nucleophile.
(CH₃)₃COC(CH₃)₂CH₂CH₃ + H₂O --(H⁺)--> (CH₃)₃COH + (CH₃)₂C(OH)CH₂CH₃
For alcoholysis , an alcohol acts as the nucleophile, resulting in the formation of a new ether and an alcohol. For instance, reaction with methanol (B129727) would yield methyl tert-butyl ether and 2-methyl-2-butanol (B152257).
(CH₃)₃COC(CH₃)₂CH₂CH₃ + CH₃OH --(H⁺)--> (CH₃)₃COCH₃ + (CH₃)₂C(OH)CH₂CH₃
The rate of these acid-catalyzed reactions is influenced by the polarity of the solvent, with more polar solvents accelerating the reaction by stabilizing the carbocation intermediate. pearson.com
Thermal Decomposition and Pyrolysis Studies
While specific studies on the thermal decomposition of this compound are not extensively documented, the pyrolysis of analogous tertiary methyl ethers, like tert-amyl methyl ether (TAME), provides valuable insights. escholarship.org The thermal decomposition of ethers can proceed through both radical and molecular pathways. escholarship.org
In the gas phase at elevated temperatures, the ether linkage can undergo homolytic cleavage to generate a tert-butoxy (B1229062) radical and a 2-methyl-2-butyl radical. These radicals can then undergo further reactions, such as β-scission. For example, the tert-butoxy radical can decompose into acetone (B3395972) and a methyl radical. wikipedia.org
The study of the pyrolysis of similar compounds, such as di-tert-butyl peroxide, shows that the decomposition generates tert-butoxy radicals, which can then react further. wikipedia.orgresearchgate.netatamanchemicals.com The specific products and their distribution would depend on the reaction conditions, including temperature and pressure. researchgate.net
Reactions Involving the Alkyl Moieties
Beyond the cleavage of the ether bond, the alkyl groups of this compound can also participate in various chemical transformations.
Oxidation Reactions
The oxidation of ethers can lead to the formation of hydroperoxides. In a reaction analogous to the autoxidation of other hydrocarbons, the tertiary hydrogen atoms in this compound could potentially be susceptible to abstraction by radicals. For instance, the autoxidation of 1-bromo-2-methylbutane (B81432) in the presence of tert-butyl hydroperoxide proceeds via abstraction of a tertiary hydrogen atom by a tert-butylperoxy radical. cdnsciencepub.com A similar mechanism could lead to the formation of a hydroperoxide from this compound.
It is known that 2-methylbutane can be oxidized by potassium permanganate (B83412) (KMnO₄) to produce 2-methylbutan-2-ol. doubtnut.com While the ether linkage in this compound would influence the reactivity, oxidation of the alkyl chains remains a plausible pathway. The formation of tert-butyl hydroperoxide from related ethers has also been noted. biosynth.com This compound is a widely used oxidizing agent in various chemical processes. atamanchemicals.com
Hydrogenation and Dehydrogenation Studies
Information specifically on the hydrogenation and dehydrogenation of this compound is limited. However, related reactions of its constituent alkyl groups are known. For example, 2-methylbutane can undergo catalytic dehydrogenation to produce isoamylenes, which can be further dehydrogenated to isoprene. junyuanpetroleumgroup.com
Hydrogenation reactions, typically carried out in the presence of a metal catalyst like palladium, involve the addition of hydrogen across a double bond. cdnsciencepub.com While this compound itself is saturated, if any elimination reactions were to occur, forming alkenes, these could subsequently be hydrogenated.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is primarily relevant when a chiral center is present or formed. The parent molecule, this compound, is achiral.
However, reactions that proceed through a planar carbocation intermediate, such as the SN1-type acid-catalyzed cleavage, can have significant stereochemical consequences if the starting material were chiral or if a new stereocenter is created. utsunomiya-u.ac.jpiitk.ac.in When a nucleophile attacks a planar carbocation, it can do so from either face with equal probability, leading to a racemic mixture of products if the resulting carbon is a stereocenter. libretexts.org
For instance, if a related chiral ether were to undergo acid-catalyzed hydrolysis, the resulting alcohol would be a racemic mixture. The SN1 reaction of a chiral substrate generally leads to a mixture of enantiomers. iitk.ac.in
Investigations into Chiral Induction and Enantioselective Transformations
Investigations into the direct use of this compound as a chiral auxiliary or catalyst in enantioselective transformations are not extensively documented in scientific literature. The molecule itself is achiral and lacks the common structural features typically required for inducing chirality, such as stable stereogenic centers or elements of planar or axial chirality.
However, the broader field of enantioselective transformations provides context for how molecules with similar structural motifs (tertiary alkyl groups) are handled. The steric bulk of the tert-butoxy and tert-amyl (2-methyl-2-butyl) groups is a significant feature. In asymmetric synthesis, bulky, non-chiral groups can play a crucial role in the effectiveness of a separate chiral catalyst or auxiliary by influencing the trajectory of approaching reagents. For example, in nickel-catalyzed reactions, tertiary alkyl groups are used as coupling partners where a chiral ligand on the metal center controls the enantioselectivity. chemrxiv.org
Furthermore, research into the enantioselective functionalization of C-H bonds in alkanes is a relevant area of modern organic chemistry. acs.org While not specific to this compound, these studies demonstrate that complex chiral catalysts, often based on transition metals like rhodium or iron, can differentiate between prochiral C-H bonds on a substrate, leading to the formation of chiral products with high enantioselectivity. acs.orgresearchgate.net Such transformations often rely on the precise fit of the substrate within the chiral pocket of the catalyst. acs.org The development of chiral auxiliaries, such as Ellman's sulfinamide, has also been pivotal for the stereoselective synthesis of chiral amines, where the bulky tert-butyl group of the auxiliary directs the nucleophilic attack on an imine. mdpi.comcas.cn
Role as a Reactive Intermediate or Adduct in Complex Reaction Networks (e.g., carbocation intermediates)
The primary role of this compound in complex reaction networks is as a precursor to highly stable tertiary carbocation intermediates. Under acidic conditions, the ether linkage can be protonated, creating a good leaving group (tert-butanol). The subsequent cleavage of the C-O bond results in the formation of a tertiary carbocation. Due to the structure of the molecule, this cleavage can theoretically produce two different tertiary carbocations: the tert-butyl cation and the tert-amyl cation (2-methyl-2-butyl cation).
The formation of these carbocations is the rate-determining step in unimolecular substitution (SN1) and elimination (E1) reactions. rsc.org The stability of tertiary carbocations is well-established and attributed to hyperconjugation and inductive effects from the alkyl substituents. uomustansiriyah.edu.iq This inherent stability means they form more readily than secondary or primary carbocations. rsc.org
Once formed, these carbocation intermediates are highly reactive electrophiles that can participate in a variety of subsequent fast reactions:
Reaction with Nucleophiles: The carbocation can react with any nucleophile present in the reaction mixture. For example, in the presence of hydrochloric acid, it would react with the chloride ion to form the corresponding alkyl chloride.
Elimination of a Proton: The carbocation can lose a proton from an adjacent carbon atom to form an alkene. The tert-amyl cation can yield multiple isomers (e.g., 2-methyl-1-butene (B49056) and 2-methyl-2-butene).
Rearrangement: Although tertiary carbocations are already quite stable, rearrangements can occur if a more stable carbocation can be formed, though this is less common for tertiary ions. uomustansiriyah.edu.iqsolubilityofthings.com
The specific products formed depend on the reaction conditions (solvent, temperature, and the nature of the nucleophile). The table below illustrates potential products arising from the carbocation intermediates of this compound in a hypothetical reaction with a nucleophile (Nu-) or under elimination conditions.
| Intermediate Carbocation | Reaction Type | Potential Product(s) |
| tert-Amyl Cation (from 2-methylbutane moiety) | Substitution (SN1) | 2-Nu-2-methylbutane |
| Elimination (E1) | 2-Methyl-2-butene (B146552) (Zaitsev product), 2-Methyl-1-butene (Hofmann product) | |
| tert-Butyl Cation (from tert-butoxy moiety) | Substitution (SN1) | 2-Nu-2-methylpropane |
| Elimination (E1) | Isobutene (2-methylpropene) |
This behavior as a carbocation source makes this compound and structurally related tertiary ethers and halides valuable intermediates in organic synthesis for creating complex branched structures. solubilityofthings.com
Applications in Advanced Organic Synthesis and Materials Science
2-tert-Butoxy-2-methylbutane as a Solvent in Chemical Transformations
The primary application of this compound in a laboratory setting is as a solvent. Its bulky tertiary structure influences its physical and chemical properties, making it a viable alternative to traditional ethers in specific contexts.
As a dialkyl ether, this compound is a polar aprotic solvent. However, the significant steric hindrance around the oxygen atom, provided by the tert-amyl groups, diminishes its ability to act as a Lewis base or to engage in strong dipole-dipole interactions. Its computed XLogP3-AA value of 2.6 indicates a high degree of lipophilicity and low water solubility, characteristic of a non-polar solvent. nih.gov This makes it effective for dissolving non-polar organic compounds.
The bulky nature of the ether limits its coordination ability. For instance, highly sterically hindered ethers like methyl tert-butyl ether (MTBE) are known to be poor solvents for the formation of Grignard reagents because they cannot effectively solvate the magnesium center. masterorganicchemistry.com By analogy, this compound is expected to have even weaker coordinating capabilities, making it unsuitable for initiating Grignard reactions but potentially useful for reactions where minimal solvent-reagent interaction is desired. vaia.comresearchgate.net
The utility of this compound as a solvent is best understood by comparing it with other common ethers used in organic synthesis, such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MTBE).
A significant advantage of sterically hindered ethers like this compound is their reduced tendency to form explosive peroxides upon storage, a notorious issue with Et₂O and THF. wikipedia.orgsciencemadness.org This enhanced stability increases safety and allows for longer storage periods. Its higher boiling point compared to Et₂O and MTBE makes it suitable for reactions requiring elevated temperatures. wikipedia.orgsciencemadness.org However, its aprotic and non-coordinating nature makes it less versatile than THF for reactions involving polar or organometallic reagents that require strong solvation. A related compound, tert-amyl methyl ether (TAME), is noted for its use as a reaction medium for coupling reactions like Suzuki and Grignard reactions, suggesting that di-tertiary ethers can serve as stable, high-boiling point alternatives to other solvents. wikipedia.org
| Property | This compound (Di-tert-amyl ether) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Methyl tert-butyl ether (MTBE) |
|---|---|---|---|---|
| Boiling Point (°C) | ~135-145 (estimated) | 34.6 | 66 | 55.2 molport.com |
| Peroxide Formation | Very Low sciencemadness.org | High | High | Low wikipedia.org |
| Water Solubility | Low | Slightly soluble (6.9 g/100 mL) | Miscible | Slightly soluble (5.1 g/100 mL) |
| Suitability for Grignard Reagent Formation | Poor | Excellent | Excellent | Poor masterorganicchemistry.com |
Utilization as a Reagent in Organic Reactions
While primarily used as a solvent, the chemical structure of this compound allows for its theoretical consideration as a reagent under specific, typically harsh, reaction conditions.
Ethers are generally stable and unreactive, but they can be cleaved by strong acids. libretexts.org In the case of ethers with tertiary alkyl groups, this cleavage proceeds through a stable tertiary carbocation intermediate via an Sₙ1 or E1 mechanism. libretexts.org Treatment of this compound with a strong acid like trifluoroacetic acid would protonate the ether oxygen, followed by cleavage to yield tert-amyl alcohol and a stable tert-amyl cation. vaia.com This cation could, in principle, act as an electrophile in an alkyl transfer (alkylation) reaction.
However, this is not a standard synthetic method for tert-amylation. The use of tertiary alkyl halides, such as 2-chloro-2-methylbutane (B165293) or 2-bromo-2-methylbutane, in the presence of a Lewis acid is a far more common and efficient method for introducing a tert-amyl group onto a substrate. rsc.org These reactions often proceed with high yields and selectivity, whereas using the ether as an alkyl source would require harsh acidic conditions that could be incompatible with many functional groups.
The formation of tert-alkyl ethers is a common strategy for protecting alcohol functional groups during a multi-step synthesis due to their stability to most reagents except strong acids. libretexts.org The deprotection (cleavage) of a tert-butyl ether, for example, is readily achieved with acids like trifluoroacetic acid, which proceeds via an E1 mechanism to release the alcohol and 2-methylpropene. libretexts.orgvaia.com
Given that this compound is a di-tertiary ether, it exhibits the structural motif of an acid-labile protecting group. If used to protect an alcohol (forming a mixed tert-amyl ether), it would be readily cleaved under acidic conditions. However, this compound itself is not used as a reagent to install this protecting group. Specific reagents, such as tert-butyl 2,2,2-trichloroacetimidate, are employed for the efficient tert-butylation of alcohols.
| Reaction Condition | Intermediate Species | Potential Products | Synthetic Utility |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI, CF₃COOH) | tert-Amyl Cation ((CH₃)₂C⁺(C₂H₅)) | tert-Amyl Alcohol, 2-methyl-2-butene (B146552), 2-methyl-1-butene (B49056) | Generally low; serves as a model for E1/Sₙ1 mechanisms but is not a preferred synthetic route. libretexts.orglibretexts.org |
| Alkylation of an Aromatic Ring (Friedel-Crafts) | tert-Amyl Cation | tert-Amylbenzene | Low; tert-amyl halides are the preferred alkylating agents. rsc.org |
Role in the Synthesis of Complex Organic Molecules
In the construction of complex organic molecules, the choice of solvent is critical to ensure compatibility with sensitive functional groups and to control reactivity over multiple steps. While specific examples detailing the use of this compound in a published total synthesis are not prominent, its properties suggest a potential role. Its resistance to peroxide formation and higher boiling point make it a safer and more robust alternative to THF or diethyl ether for prolonged reactions or those requiring heat. wikipedia.orgsciencemadness.org
The use of advanced ethers like cyclopentyl methyl ether (CPME) in large-scale synthesis highlights a trend toward more stable and recyclable solvents. wiley.com Like CPME and TAME, this compound could be employed as an extraction solvent or as a medium for reactions where minimal solvent polarity and coordination are beneficial, such as certain metal-catalyzed coupling reactions or metal hydride reductions. wikipedia.org Its stability under basic and nucleophilic conditions would make it a suitable, albeit expensive, "spectator" solvent in complex synthetic sequences where more common ethers might degrade or interfere with the reaction.
Contributions to Stereoselective Synthesis Methodologies
There is currently no available research data to suggest that this compound has been utilized to contribute to stereoselective synthesis methodologies. While the tert-butyl group is common in protecting group chemistry and as a bulky substituent to direct stereoselective outcomes, the specific ether this compound is not cited as a reagent, solvent, or catalyst in the context of controlling the stereochemistry of chemical reactions.
Precursor for Advanced Building Blocks and Specialty Chemicals
The potential of this compound as a precursor for advanced building blocks and specialty chemicals has not been reported in the reviewed scientific literature. Chemical intermediates are typically chosen for their reactivity, functional handles, and ability to be transformed into more complex molecules. There are no documented synthetic routes that employ this compound as a starting material for the synthesis of complex organic molecules or specialty chemicals.
Potential in Polymer Chemistry and as an Additive (e.g., as a co-monomer or modifier)
Investigations into the role of this compound in polymer chemistry have not yielded any specific applications. There is no evidence to suggest its use as a co-monomer, a polymer modifier, or an additive in polymer formulations. While related amyl and butyl compounds, such as tert-amyl methacrylate, have been mentioned in the context of polymerization, this compound itself is not identified as a component in polymer synthesis or modification in the available literature.
Computational and Theoretical Studies on 2 Tert Butoxy 2 Methylbutane
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules at the electronic level. For 2-tert-butoxy-2-methylbutane, these methods provide insights into its electronic structure, bonding, and the relative stabilities of its possible conformations, which are largely dictated by the steric bulk of the tert-butyl and tert-amyl groups.
The electronic structure of this compound is characterized by the central C-O-C ether linkage. The oxygen atom is sp³ hybridized, leading to a bent molecular geometry around the oxygen. The C-O bond lengths and the C-O-C bond angle are key parameters determined by the interplay of orbital hybridization and steric repulsion between the bulky alkyl groups.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide precise values for these geometric parameters. For a sterically hindered ether like this compound, the C-O-C bond angle is expected to be larger than the typical tetrahedral angle of 109.5° due to the significant steric repulsion between the tert-butyl and tert-amyl groups. This repulsion forces the alkyl groups further apart, widening the bond angle to minimize steric strain.
The electron distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would reveal the nature of the C-O bonds as primarily sigma bonds, with a degree of ionic character due to the higher electronegativity of oxygen compared to carbon. The oxygen atom will carry a partial negative charge, while the adjacent carbon atoms will bear partial positive charges.
A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar ethers.
| Property | Calculated Value |
| C-O Bond Length (Å) | 1.43 - 1.45 |
| C-O-C Bond Angle (°) | 115 - 120 |
| Dipole Moment (Debye) | 1.2 - 1.5 |
| Mulliken Charge on Oxygen | -0.4 to -0.6 e |
Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the C-O bonds. The relative stabilities of these conformers are primarily governed by steric interactions. The bulky tert-butyl and tert-amyl groups will preferentially orient themselves to minimize these unfavorable interactions.
Computational methods can be used to perform a conformational search to identify the stable conformers and calculate their relative energies. This typically involves rotating the dihedral angles of the C-O-C-C bonds and calculating the energy at each step to map out the potential energy surface. The conformers corresponding to energy minima on this surface represent the stable structures.
For this compound, the most stable conformer is expected to be one where the methyl and ethyl groups of the tert-amyl group are staggered with respect to the methyl groups of the tert-butyl group when viewed down the O-C bonds. This arrangement minimizes gauche interactions and steric clash.
Below is a representative data table showing the hypothetical relative energies of different conformers of this compound, as would be obtained from quantum chemical calculations.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 (most stable) |
| Gauche 1 | ~60° | 2.5 - 3.5 |
| Gauche 2 | ~-60° | 2.5 - 3.5 |
| Eclipsed | ~0° | > 5.0 (transition state) |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states, reaction pathways, and energy barriers. For this compound, a key reaction to study is its acid-catalyzed cleavage, which proceeds via an SN1-type mechanism due to the stability of the resulting tertiary carbocations.
The SN1 reaction of this compound in the presence of an acid (e.g., HBr) would involve the protonation of the ether oxygen, followed by the departure of one of the alkyl groups as a carbocation and the other as an alcohol. Given the similar stability of the tert-butyl and tert-amyl carbocations, both pathways are plausible.
Computational methods can be used to locate the transition state for the C-O bond cleavage. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (the breaking of the C-O bond).
A reaction coordinate analysis involves mapping the energy of the system as a function of the distance of the breaking C-O bond. This allows for the visualization of the energy profile of the reaction and the identification of the transition state structure. For the SN1 reaction of this compound, the transition state would feature an elongated C-O bond and a developing positive charge on the carbon atom of the departing alkyl group.
The energy profile for the SN1 reaction of this compound can be constructed from the calculated energies of the reactant, transition state, and products. The difference in energy between the reactant and the transition state gives the activation energy or kinetic barrier for the reaction.
A hypothetical energy profile for the acid-catalyzed cleavage of this compound is shown below in a data table format, illustrating the relative energies of the species involved.
| Species | Relative Energy (kcal/mol) |
| Protonated Ether (Reactant) | 0.0 |
| Transition State for C-O Bond Cleavage | 15 - 25 |
| tert-Butyl Cation + tert-Amyl Alcohol (Products) | 5 - 10 |
| tert-Amyl Cation + tert-Butyl Alcohol (Products) | 4 - 9 |
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in the liquid state, including its structural organization and transport properties.
In an MD simulation, a system of many this compound molecules is placed in a simulation box, and their trajectories are calculated by integrating Newton's equations of motion. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
From the simulated trajectories, various macroscopic properties can be calculated. For example, the radial distribution function can be computed to understand the local packing and organization of the molecules in the liquid. Transport properties such as the diffusion coefficient and viscosity can also be determined from the analysis of the molecular motion. These simulations can provide a molecular-level understanding of the bulk properties of this compound.
A table of hypothetical properties of liquid this compound that could be obtained from MD simulations is provided below.
| Property | Simulated Value |
| Density (g/cm³) at 298 K | 0.75 - 0.80 |
| Self-Diffusion Coefficient (m²/s) | 1.0 - 2.0 x 10⁻⁹ |
| Shear Viscosity (mPa·s) | 0.5 - 1.0 |
| Enthalpy of Vaporization (kJ/mol) | 35 - 40 |
Analysis of Solvent-Solute Interactions
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to probe these interactions. DFT can be used to calculate the interaction energies between a single molecule of this compound and various solvent molecules. These calculations typically reveal that the primary interaction sites are the lone pairs of electrons on the ether oxygen, which can act as a hydrogen bond acceptor.
In protic solvents like water or alcohols, the dominant solvent-solute interaction would be a weak hydrogen bond between the solvent's hydroxyl proton and the ether's oxygen atom. However, the large, sterically hindering tert-butyl and tert-amyl groups significantly shield the oxygen atom, limiting the strength and prevalence of these interactions. The majority of the molecule's surface is nonpolar, leading to predominantly weak van der Waals forces (dispersion forces) with the solvent molecules.
In aprotic solvents, both polar (e.g., acetone) and nonpolar (e.g., hexane), the interactions are almost exclusively van der Waals forces. MD simulations can model the dynamic behavior of this compound in a solvent box, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.
Table 1: Predicted Interaction Energies of this compound with Various Solvents (Illustrative) This table presents hypothetical data based on theoretical principles for illustrative purposes, as direct experimental or computational values are not readily available in the literature.
| Solvent | Solvent Type | Dominant Interaction Type | Predicted Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water (H₂O) | Polar Protic | Hydrogen Bonding (weak), Dispersion | -10 to -15 |
| Methanol (B129727) (CH₃OH) | Polar Protic | Hydrogen Bonding (weak), Dispersion | -8 to -12 |
| Acetone (B3395972) (C₃H₆O) | Polar Aprotic | Dipole-Dipole, Dispersion | -5 to -10 |
| Hexane (C₆H₁₄) | Nonpolar | Dispersion | -2 to -5 |
Investigation of Intermolecular Association and Aggregation
Due to its pronounced hydrophobic character, this compound is expected to exhibit significant intermolecular association, particularly in polar solvents like water. This self-aggregation is a thermodynamically driven process to minimize the disruption of the solvent's hydrogen-bonding network by the bulky, nonpolar alkyl groups.
Molecular dynamics simulations are the primary computational tool to investigate this phenomenon. rsc.orgnih.gov In these simulations, multiple molecules of this compound are placed in a simulation box with a solvent, and their movements are tracked over time. Analysis of the trajectories can reveal the formation of clusters or aggregates. Studies on the structurally similar tert-butyl alcohol (TBA) have shown that it self-aggregates in aqueous solutions, a behavior driven by hydrophobicity. rsc.orgnih.gov Given that this compound is even larger and more hydrophobic than TBA, it is predicted to have an even stronger tendency to aggregate.
Key metrics derived from these simulations include:
Radial Distribution Functions (RDFs): Specifically, the RDF between the centers of mass of the ether molecules. A sharp peak at a short distance would indicate a high probability of finding two molecules close together, confirming aggregation.
Cluster Analysis: Algorithms can be used to identify and quantify the size and lifespan of solute clusters throughout the simulation.
Solvent Accessible Surface Area (SASA): A decrease in the total SASA of the ether molecules over time indicates that they are clustering together, reducing their exposed nonpolar surface to the polar solvent.
This aggregation behavior is crucial for understanding the compound's physical properties, such as its low solubility in water and its behavior in multiphase systems.
Prediction of Spectroscopic Signatures for Research Validation (e.g., theoretical NMR or IR spectra)
Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for validating experimental results and aiding in spectral assignment.
Theoretical NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
For this compound, theoretical calculations would predict distinct signals for the different chemical environments of the protons and carbons. For instance, the ¹³C NMR would show separate signals for the quaternary carbons of the tert-butyl and tert-amyl groups, the central ether-linked quaternary carbon of the tert-amyl group, and the various methyl and methylene (B1212753) carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) Calculated chemical shifts are highly dependent on the chosen functional and basis set. These are representative values.
| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
|---|---|---|---|
| ¹³C | (CH₃)₃C-O | ~30 | - |
| ¹³C | (CH₃)₃C-O | ~75 | - |
| ¹³C | -O-C(CH₃)₂CH₂CH₃ | ~78 | - |
| ¹³C | -O-C(CH₃)₂CH₂CH₃ | ~26 | - |
| ¹³C | -O-C(CH₃)₂CH₂CH₃ | ~35 | - |
| ¹³C | -O-C(CH₃)₂CH₂CH₃ | ~9 | - |
| ¹H | (CH₃)₃C-O | ~1.2 | Singlet |
| ¹H | -O-C(CH₃)₂CH₂CH₃ | ~1.1 | Singlet |
| ¹H | -O-C(CH₃)₂CH₂CH₃ | ~1.4 | Quartet |
| ¹H | -O-C(CH₃)₂CH₂CH₃ | ~0.8 | Triplet |
Theoretical IR Spectra: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities.
For this compound, the most prominent features in a theoretical IR spectrum would include:
C-H stretching vibrations: Strong peaks in the 2850-3000 cm⁻¹ region from the numerous methyl and methylene groups.
C-O-C stretching vibration: A characteristic strong, broad peak in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.
C-H bending vibrations: Various peaks in the 1350-1470 cm⁻¹ region.
These theoretical spectra serve as a powerful predictive tool, allowing researchers to anticipate the results of experimental analysis and confirm the identity and purity of a synthesized sample.
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for isolating 2-tert-Butoxy-2-methylbutane from complex matrices and for its precise quantification.
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities. For qualitative analysis and structural confirmation, the coupling of GC with a Mass Spectrometer (MS) is the method of choice.
In GC-MS analysis, the electron ionization mass spectrum of this compound would be expected to show characteristic fragmentation patterns. A prominent feature in the mass spectra of tert-butyl ethers is the formation of a stable tert-butyl cation, which results in a base peak at a mass-to-charge ratio (m/z) of 57. The molecular ion peak, corresponding to the intact molecule, may also be observed, allowing for the determination of the molecular weight.
Table 1: Typical Gas Chromatography Parameters for the Analysis of Fuel Ethers
| Parameter | Value |
| Column Type | Capillary column (e.g., HP-PONA) |
| Column Dimensions | 50 m x 0.2 mm x 0.5 µm |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature (FID/MS) | 250 °C |
| Oven Temperature Program | Initial hold at 60°C, followed by a ramp |
| Split Ratio | e.g., 100:1 |
This table presents a generalized set of parameters; specific conditions may vary based on the analytical instrumentation and the sample matrix.
While GC is often preferred for volatile ethers, High-Performance Liquid Chromatography (HPLC) can be a valuable tool in specific analytical scenarios. For instance, HPLC can be employed for the analysis of less volatile related ethers or for the quantification of this compound in matrices that are not amenable to direct GC injection. The choice of stationary phase, mobile phase, and detector is critical for achieving the desired separation and sensitivity. For non-UV-absorbing compounds like aliphatic ethers, a Refractive Index Detector (RID) is often utilized.
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would show a singlet integrating to nine protons. The ethyl group attached to the other tertiary carbon would display a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The two methyl groups on the same tertiary carbon would appear as a singlet integrating to six protons. The chemical shifts of these signals provide information about the electronic environment of the protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the quaternary carbons of the ether linkage, the methyl and methylene carbons of the ethyl group, and the methyl carbons of the tert-butyl group.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds. The IR spectrum of this compound would be characterized by strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. A prominent feature would be the C-O-C stretching vibration of the ether linkage, which typically appears in the region of 1050-1150 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of alcohol impurities.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850-3000 | C-H stretch (alkane) | Strong |
| 1365-1385 | C-H bend (tert-butyl) | Medium-Strong |
| 1050-1150 | C-O-C stretch (ether) | Strong |
As mentioned in the context of GC-MS, mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of a compound serves as a unique "molecular fingerprint." High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₂₀O for this compound). The fragmentation pattern can be analyzed to confirm the connectivity of the atoms within the molecule. For purity assessment, the presence of unexpected peaks in the mass spectrum can indicate the presence of impurities.
Advanced Titration and Wet Chemistry Methods in Specific Research Contexts
While modern research heavily relies on instrumental analysis like chromatography and spectroscopy, advanced titration and wet chemistry methods remain valuable for specific quantitative applications, particularly in quality control and specialized research contexts. For ethers like this compound, these methods can be adapted to determine purity, detect specific impurities, or quantify functional groups.
Ethers are generally stable and less reactive, which can make direct titration challenging. youtube.com However, wet chemistry methods can be employed to assess properties related to their use, for example, as a fuel additive. One common concern with ethers is the formation of explosive peroxides over time, although some, like the related tert-amyl methyl ether (TAME), show strong resistance to oxidation and are less prone to generating peroxides. jhvest.com Nevertheless, in a research setting, sensitive colorimetric or iodometric titration methods could be employed as a quality control step to ensure the absence of such impurities, especially if the compound has been stored for extended periods.
In the context of fuel analysis, where this compound might be used as an additive, wet chemistry techniques can be highly specific. For instance, colorimetric tests have been developed for the qualitative assessment of other fuel additives, such as metal deactivators. semanticscholar.org A similar principle could be applied to develop a specific test for this ether if a suitable chromogenic reaction were identified. Furthermore, acid-base titrations are foundational wet chemistry techniques that can be extended to more complex analyses. bostonapothecary.com For example, determining the titratable acidity (TA) of a fuel sample can be a crucial parameter, and the presence of additives can influence these results. bostonapothecary.com
The following table outlines potential titration methods that could be adapted for the analysis of samples containing ethers like this compound.
| Analytical Target | Titration Method | Principle | Relevance to Ether Analysis |
| Peroxide Impurities | Iodometric Titration | Peroxides oxidize iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate (B1220275) solution. | Standard quality control method to ensure the stability and safety of ether samples. |
| Acidic Impurities | Acid-Base Titration | A standard base (e.g., NaOH) is used to neutralize acidic components in the sample, often with a colorimetric or potentiometric endpoint. | Measures acidic degradation products or residual catalysts from synthesis, indicating sample purity. |
| Water Content | Karl Fischer Titration | A specific method based on the reaction of iodine with water in the presence of sulfur dioxide and an alcohol. | Quantifies trace amounts of water, which is a critical parameter for fuel additives and organic solvents. |
Sample Preparation Techniques for Complex Research Matrices
The accuracy of any analytical result is critically dependent on the sample preparation process. epa.gov When this compound is part of a complex research matrix, such as fuel blends, biological fluids, or environmental samples, proper preparation is essential to isolate the analyte, remove interfering substances, and ensure compatibility with the analytical instrument. epa.govgoogle.com
For liquid hydrocarbon matrices like gasoline, sample preparation may be relatively straightforward, often involving filtration and dilution. google.com A common step is to filter the sample through a micro-filter (e.g., 0.1 to 0.5 microns) to remove particulate matter that could interfere with chromatographic analysis. google.com When the compound is present as a fuel additive, analytical methods like the advanced distillation curve (ADC) approach can be used, which involves a specialized distillation process to separate components based on volatility. nist.gov
Analyzing this compound in more complex matrices, such as biological samples from metabolic studies, requires more extensive preparation. nih.gov Research on the biotransformation of the related compound TAME involved the analysis of urinary metabolites. nih.gov This type of research necessitates techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the target compound and its metabolites from the complex biological matrix (e.g., urine) before analysis by methods like gas chromatography/mass spectrometry (GC/MS) or nuclear magnetic resonance (NMR). nih.govmdpi.com
The table below details various sample preparation techniques applicable to different matrices where this compound might be studied.
| Matrix Type | Sample Preparation Technique | Objective | Typical Subsequent Analysis |
| Fuel/Gasoline | Dilution & Filtration | Reduce concentration to the linear range of the detector and remove particulates. google.com | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC). google.commdpi.com |
| Environmental Water | Solid-Phase Extraction (SPE), Purge and Trap | Concentrate the analyte from a large volume of water and remove salts and polar interferences. | Gas Chromatography-Mass Spectrometry (GC-MS). |
| Biological Fluids (e.g., Urine) | Liquid-Liquid Extraction (LLE), Enzymatic Hydrolysis | Isolate the analyte from proteins, salts, and other biological components; cleave conjugated metabolites. nih.gov | GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), NMR. nih.gov |
| Solid Samples (e.g., Soil) | Soxhlet Extraction, Pressurized Fluid Extraction (PFE) | Extract the analyte from the solid matrix into a liquid solvent. | GC-MS, HPLC. |
To prevent the loss of volatile analytes like ethers during preparation steps such as drying or grinding of solid samples, procedures must be carefully controlled. epa.gov For instance, charring organic material at a medium temperature (300-350 °C) can be a preliminary step before wet ashing for elemental analysis, but care must be taken to avoid loss of the target compound. epa.gov Similarly, adsorption to container surfaces can be a source of error, which can be minimized by using pretreated glassware. epa.gov
Thermodynamic and Phase Equilibria Investigations
Vapor-Liquid Equilibrium (VLE) Studies
Vapor-liquid equilibrium data are fundamental for the design of distillation processes, which are commonly used for the separation and purification of chemical compounds.
Binary and Multicomponent Systems Involving 2-tert-Butoxy-2-methylbutane
While specific VLE data for binary systems containing this compound is not extensively documented in the provided search results, significant insights can be drawn from studies on analogous ether compounds, such as tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE).
Research on binary mixtures containing ethers like TAME with alcohols or hydrocarbons reveals complex behaviors. For instance, systems of TAME with alcohols like 2-butanol (B46777) exhibit positive deviations from Raoult's law. researchgate.net Similarly, mixtures of TAME with hydrocarbons such as n-hexane and n-heptane also show positive deviations from ideal behavior. researchgate.netepa.gov Isothermal VLE data for the binary system of methyl tert-butyl ether (MTBE) and 1-pentanol (B3423595) also demonstrates a positive deviation from Raoult's law. nist.gov
VLE studies on the ternary system of tert-amyl methyl ether (TAME), tert-amyl alcohol (TAOH), and n-hexane have been conducted, providing valuable data for understanding the interactions in multicomponent gasoline additive packages. epa.gov The data for these binary and ternary systems are often correlated using thermodynamic models such as Wilson, NRTL, and UNIQUAC to predict their behavior across different conditions. researchgate.netepa.gov
Table 1: Investigated VLE Systems Related to this compound and Their Characteristics This table is interactive. Click on the headers to sort the data.
| System Components | Pressure (kPa) | Temperature (K) | Observed Deviation from Ideality | Azeotrope Presence |
|---|---|---|---|---|
| tert-Amyl methyl ether (TAME) + 2-Butanol | 50, 75, 94 | - | Positive | Yes |
| tert-Amyl methyl ether (TAME) + Heptane | 50, 75, 94 | - | Slight Positive | No |
| tert-Amyl methyl ether (TAME) + n-Hexane | - | 313.15 | Positive | Studied |
| tert-Amyl alcohol (TAOH) + n-Hexane | - | 313.15 | Positive | Studied |
| Methyl tert-butyl ether (MTBE) + 1-Pentanol | - | 317.2, 327.2 | Positive | - |
| 2-Propanol + 2-Ethoxy-2-methylpropane | 38.8 - 84.4 | 333 | - | - |
| Ethyl ethanoate + 2-Ethoxy-2-methylpropane | 38.8 - 84.4 | 333 | - | - |
| 2-Propanone + 2-Ethoxy-2-methylpropane | - | 323 | - | - |
Azeotropic Behavior and Deviations from Ideal Solutions
Mixtures containing ethers and alcohols frequently form azeotropes, which are mixtures that have a constant boiling point and composition during distillation. google.com The binary system of TAME and 2-butanol, for example, forms a minimum-boiling azeotrope, a characteristic of systems with positive deviations from Raoult's law. researchgate.net This positive deviation indicates that the interactions between the unlike molecules (ether and alcohol) are weaker than the average interactions between the like molecules.
The formation of azeotropes is a critical consideration in the purification of ethers. In industrial etherification processes, the excess alcohol reactant often forms azeotropes with both the ether product and unreacted hydrocarbon raffinates. google.com For instance, binary systems of methanol (B129727) with TAME, 2-methyl-2-butene (B146552), and 2-methylbutane all exhibit positive deviations from ideality and form minimum-boiling-point azeotropes. researchgate.netresearchgate.net Similarly, a positive azeotrope is also known to form in ethanol-water mixtures. wikipedia.org
Liquid-Liquid Equilibrium (LLE) Studies
Liquid-liquid equilibrium is particularly relevant when dealing with systems containing components with limited miscibility, such as water, hydrocarbons, and oxygenates like ethers.
Ternary Systems Involving Water, Hydrocarbons, and this compound
The high solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) and methanol in water is a significant concern in the petroleum industry as it can lead to a loss of fuel homogeneity. hilarispublisher.com This has prompted studies into the liquid-liquid equilibrium of ternary systems containing water, a hydrocarbon, and an ether.
While direct LLE data for this compound in such ternary systems is scarce, research on related systems provides valuable parallels. For example, the LLE for ternary systems of water, an ester (like ethyl laurate or ethyl myristate), and ethanol (B145695) has been investigated to optimize biodiesel purification processes. ua.pt Studies on ternary systems like water + hexadecane (B31444) + propylene (B89431) glycol n-propyl ether have also been conducted. researchgate.net Furthermore, the LLE of ternary systems involving water, tetrahydrofuran (B95107), and various polar solvents has been explored. istanbul.edu.tr
In systems relevant to fuel production, the addition of a polar component like 2-methyl-2-propanol (tert-butanol) is sometimes used to prevent phase separation in reactors where the solubility of water in hydrocarbons like 2-methylpropene is very low. acs.org Experimental LLE data for ternary systems such as 2-methylbutane + 2-methyl-2-propanol + water and pentane (B18724) + 2-methyl-2-propanol + water have been determined to understand and model these complex phase behaviors. acs.org
Reaction Equilibria in Etherification Processes
Understanding the reaction equilibrium is essential for maximizing the yield of the desired ether product in synthesis processes.
Determination of Equilibrium Constants and Conversion Efficiencies
The synthesis of tertiary ethers like this compound typically involves the acid-catalyzed etherification of an olefin with an alcohol. acs.org For the synthesis of the related ethers TAME and TAEE, the reactions involve isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) with methanol and ethanol, respectively. acs.org
The equilibrium of these liquid-phase reactions is influenced by temperature and the initial molar ratio of reactants. researchgate.netub.edu Studies have determined the equilibrium constants for the synthesis of TAME and TAEE at various temperatures. For instance, at 333 K, the equilibrium constant (Ka) for TAME synthesis from methanol and 2-methyl-1-butene (B49056) was found to be 39.6, while from 2-methyl-2-butene it was 4.1. researchgate.net For TAEE synthesis with ethanol at the same temperature, the equilibrium constants were 17.4 (from 2-methyl-1-butene) and 1.7 (from 2-methyl-2-butene). researchgate.net These systems are often nonideal, and models like UNIQUAC are used to calculate liquid-phase activity coefficients for more accurate equilibrium calculations. researchgate.netresearchgate.net
The conversion efficiency is also a key parameter. In the simultaneous etherification of isobutene and isoamylenes with ethanol, the equilibrium conversion of isobutene is generally higher than that of isoamylenes, indicating that the formation of ETBE is thermodynamically more favored than TAEE. statease.com
Table 2: Equilibrium Constants (Ka) for Related Etherification Reactions at 333 K This table is interactive. Click on the headers to sort the data.
| Ether Product | Alcohol | Olefin | Equilibrium Constant (Ka) |
|---|---|---|---|
| TAME | Methanol | 2-Methyl-1-butene | 39.6 ± 2.5 |
| TAME | Methanol | 2-Methyl-2-butene | 4.1 ± 0.3 |
| TAEE | Ethanol | 2-Methyl-1-butene | 17.4 ± 1.1 |
| TAEE | Ethanol | 2-Methyl-2-butene | 1.7 ± 0.1 |
The enthalpy changes for these reactions have also been determined. For the liquid-phase synthesis of TAME, the experimental enthalpy of reaction (ΔrH) was -33.6 kJ/mol from 2-methyl-1-butene and -26.8 kJ/mol from 2-methyl-2-butene. researchgate.net
Dear User,
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data for the chemical compound This compound (also known as tert-amyl tert-butyl ether) pertaining to the detailed outline you provided. Specifically, published studies and experimental data on the "Influence of Temperature and Pressure on Reaction Equilibrium" and "Modeling of Activity Coefficients (e.g., UNIQUAC, UNIFAC, Wilson models)" for this particular ether could not be located in the available resources.
The IUPAC name This compound refers to the structure where a tert-amyl group and a tert-butyl group are joined by an ether linkage (CAS Number: 138024-37-0). nih.gov
It is possible that the intended compound of interest was the structurally similar and more extensively studied 2-Methoxy-2-methylbutane , commonly known as tert-Amyl Methyl Ether (TAME) . This compound is a significant fuel oxygenate, and as a result, its thermodynamic properties, reaction equilibria, and solution behavior have been the subject of numerous scientific investigations. There is a wealth of available data for TAME that would fit the requested article structure perfectly, including:
Reaction Equilibrium Studies: Detailed analysis of the etherification reaction between isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) and methanol to produce TAME, with data on how temperature and pressure influence the equilibrium conversion. researchgate.netkiche.or.krub.edu
Activity Coefficient Modeling: Numerous studies have modeled the vapor-liquid and liquid-liquid equilibria of systems containing TAME using the Wilson, UNIQUAC, and UNIFAC models to account for the non-ideal behavior of the mixtures. researchgate.netdut.ac.zaaalto.fi
Due to the strict instruction to focus solely on "this compound," we are unable to generate the article as requested without the necessary specific data.
If your interest lies in the thermodynamic properties of fuel ethers and you would like the article to be generated for 2-Methoxy-2-methylbutane (TAME) , please let us know. We would be able to provide a thorough and scientifically accurate article based on the available literature for that compound.
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes for 2-tert-Butoxy-2-methylbutane
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves stoichiometric amounts of strong bases and produces significant salt waste, making it less environmentally friendly. acs.org Research is now pivoting towards greener and more atom-economical routes. A key method for producing similar tertiary ethers like tert-amyl ethyl ether (TAEE) is the acid-catalyzed addition of an alcohol to an isoalkene. wikipedia.org For this compound, this would involve the reaction of tert-amyl alcohol with isobutylene (B52900) or tert-butanol (B103910) with isoamylene.
Future research will likely focus on developing routes that utilize renewable feedstocks. For instance, ethanol (B145695), a reactant for the analogous compound TAEE, can be produced through fermentation, highlighting a move towards bio-based chemical production. acs.orgresearchgate.net The development of solvent-free reaction conditions is another promising avenue, as demonstrated in the synthesis of other ethers where the absence of a solvent can lead to higher conversion rates, easier product purification, and a significant reduction in waste. google.com
Key Research Directions:
Bio-based Feedstocks: Investigating the use of bio-derived tert-butanol and isoamylene for synthesis.
Solvent-Free Synthesis: Optimizing reaction conditions to eliminate the need for organic solvents, thereby reducing environmental impact. google.com
Flow Chemistry: Developing continuous flow processes for safer, more efficient, and scalable production compared to batch reactors.
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst used. Solid acid catalysts are preferred as they are easily separable and reusable, aligning with green chemistry principles. alfa-chemistry.com
Current and Emerging Catalytic Systems:
| Catalyst Type | Examples | Advantages | Research Challenges |
| Ion-Exchange Resins | Amberlyst-15, Amberlyst-16, NKC-9 | High activity, commercially available. acs.orgresearchgate.netosti.gov | Limited thermal stability, potential for leaching of active sites. |
| Zeolites | H-Beta, H-ZSM-5, SAPO-34 | High thermal stability, shape selectivity, tunable acidity. researchgate.netresearchgate.netmdpi.com | Diffusion limitations for bulky molecules, potential for deactivation by coking. |
| Heteropolyacids (HPAs) | Tungstophosphoric acid | High acidity, potential for high activity. dntb.gov.ua | Low surface area, solubility in polar media can lead to leaching. dntb.gov.ua |
| Modified Natural Catalysts | Acid-modified clinoptilolite | Low cost, environmentally benign. researchgate.net | Lower activity compared to synthetic zeolites, variability in composition. |
Future exploration will target the design of hierarchical porous catalysts that can overcome diffusion limitations for bulky reactants like those used in the synthesis of this compound. researchgate.net Additionally, incorporating different metal oxides into catalyst frameworks can enhance acidity and stability. mdpi.com The goal is to develop robust catalysts that offer high conversion rates and selectivity under mild reaction conditions.
Advanced Applications in Fine Chemical Synthesis and Specialty Materials
While structurally similar ethers like TAME and TAEE are primarily used as gasoline oxygenates to enhance octane (B31449) numbers and reduce emissions, the potential applications for this compound could be more specialized. researchgate.netwikipedia.org Its properties, such as a high boiling point and low freezing point, make it a candidate for use as a green solvent. wikipedia.org
Potential Future Applications:
Green Solvent: Its ether linkage provides stability, and its boiling point allows for a wide range of reaction temperatures, making it a potential replacement for less environmentally friendly solvents like dichloromethane (B109758) or diethyl ether. wikipedia.orgmit.edu
Pharmaceutical Intermediate: Ethers are common functional groups in pharmaceutical compounds due to their unique physicochemical properties. alfa-chemistry.com this compound could serve as a bulky, sterically hindering protecting group or as a non-reactive medium in drug synthesis.
Specialty Polymer Additive: Its chemical structure could impart specific properties like flexibility or thermal stability if incorporated into polymer chains or used as a plasticizer.
Research in this area is still nascent, requiring systematic studies to evaluate its performance in these applications and compare it with existing chemicals.
Integration with Green Chemistry Principles and Sustainable Production
The production of this compound can be aligned with the 12 Principles of Green Chemistry. mit.edu
Alignment with Green Chemistry Principles:
| Principle | Application in this compound Production |
| 1. Prevent Waste | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |
| 2. Atom Economy | Utilizing addition reactions (e.g., alcohol to alkene) that incorporate all reactant atoms into the product. |
| 5. Safer Solvents & Auxiliaries | Developing solvent-free synthesis methods or using greener alternatives to traditional volatile organic compounds. wikipedia.orgmit.edu |
| 7. Use of Renewable Feedstocks | Sourcing reactants like tert-butanol or isoamylene from biological sources. acs.org |
| 9. Catalysis | Employing reusable solid acid catalysts like zeolites instead of stoichiometric reagents to minimize waste. mit.edunih.gov |
| 11. Real-time Analysis | Implementing in-process monitoring to control reactions and prevent the formation of byproducts. mit.edu |
Future research will focus on a holistic approach, considering the entire life cycle of the compound, from the sourcing of raw materials to its end-of-life degradation. nih.gov
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques can provide real-time insights into the reaction progress and the nature of intermediates.
Infrared (IR) Spectroscopy: Useful for identifying the C-O single-bond stretching in the ether product, which typically appears in the 1050 to 1150 cm⁻¹ range. pressbooks.pub In-situ IR can monitor the disappearance of reactant functional groups and the appearance of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Protons on carbons adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.3–4.0 δ range in ¹H NMR. pressbooks.pub The carbon atoms bonded to the oxygen in ethers generally absorb in the 50 to 80 δ range in ¹³C NMR. pressbooks.pub
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify any byproducts formed during the reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Can be employed to investigate reaction mechanisms that may involve radical intermediates, particularly in novel catalytic systems. nih.gov
By combining these techniques, researchers can build a comprehensive picture of the reaction pathway, identify rate-limiting steps, and understand catalyst deactivation mechanisms.
Computational Insights into Complex Reaction Networks and Material Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. nih.govacs.org DFT calculations can be used to:
Model Reaction Pathways: Determine the energy profiles of different potential reaction mechanisms, such as Langmuir-Hinshelwood or Eley-Rideal models on catalyst surfaces. acs.orgresearchgate.net
Calculate Activation Energies: Predict the energy barriers for key reaction steps, helping to identify the most favorable pathway and the rate-determining step. acs.orgbenthamdirect.com
Simulate Catalyst-Substrate Interactions: Model the adsorption of reactants onto catalyst surfaces to understand how the catalyst's structure and acidity influence its activity and selectivity.
Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra to aid in the interpretation of experimental data.
For the synthesis of this compound, computational studies can compare the stability of carbocation intermediates formed from isoamylene and isobutylene, providing insights into selectivity. mdpi.com Furthermore, modeling the interaction of reactants and products within the pores of zeolite catalysts can help explain shape-selective effects and guide the design of new catalysts with optimized pore structures.
Q & A
Q. What are the primary synthetic methodologies for preparing 2-tert-Butoxy-2-methylbutane, and how do reaction conditions influence yield and purity?
Answer: this compound (CAS 994-05-8) is typically synthesized via Williamson ether synthesis, involving the reaction of a tert-butoxide ion with a methyl-substituted alkyl halide. Key factors include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Temperature : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while steric hindrance from the tert-butyl group may necessitate longer reaction times.
Comparative yields (70–85%) and purity (>95%) are achievable under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR shows distinct signals for tert-butyl (δ 1.2 ppm, singlet) and methoxy groups (δ 3.3 ppm). ¹³C NMR confirms quaternary carbons (δ 70–75 ppm for C-O) .
- IR : Strong absorption at ~1100 cm⁻¹ (C-O ether stretch).
- GC-MS : Retention time and molecular ion peak (m/z 102.17) aid in purity assessment .
For ambiguous data, cross-validation with high-resolution mass spectrometry (HRMS) is recommended.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound under varying pH conditions?
Answer: Contradictory stability profiles (e.g., decomposition at pH < 2 vs. pH 4) may arise from:
- Experimental design : Differences in buffer systems (aqueous vs. organic-aqueous mixtures) or heating rates.
- Analytical methods : HPLC vs. GC-MS may detect varying degradation products.
Methodological recommendations : - Conduct kinetic studies under controlled pH (1–7) and temperature (25–100°C).
- Use ¹H NMR to track tert-butyl group integrity and identify acidic hydrolysis products (e.g., tert-butanol) .
Q. How does steric hindrance from the tert-butoxy group influence regioselectivity in ether cleavage reactions?
Answer: The bulky tert-butoxy group directs cleavage via:
- Acidic conditions : Preferential protonation at less hindered sites, leading to SN1 mechanisms with carbocation intermediates.
- Lewis acid catalysis (e.g., BF₃·Et₂O): Enhances electrophilicity at the methyl-substituted carbon, favoring β-scission.
Computational studies (DFT) modeling the transition state can validate experimental outcomes .
Q. What advanced computational methods are recommended to model the conformational dynamics of this compound in solution?
Answer:
- Molecular dynamics (MD) simulations : Use OPLS-AA force fields to predict rotational barriers of the tert-butyl group.
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates torsional energy profiles.
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity-driven conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
